molecular formula C12H10FNO2 B8033358 6-(Benzyloxy)-2-fluoropyridin-3-OL

6-(Benzyloxy)-2-fluoropyridin-3-OL

Cat. No.: B8033358
M. Wt: 219.21 g/mol
InChI Key: DKVIGMSQACACCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-2-fluoropyridin-3-OL is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group at the 6th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoropyridin-3-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Reduction of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom at the 2nd position.

    Benzyloxylation: Introduction of the benzyloxy group at the 6th position.

    Hydroxylation: Introduction of the hydroxyl group at the 3rd position.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoropyridin-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(Benzyloxy)-2-fluoropyridin-3-one, while substitution of the benzyloxy group can yield various derivatives with different functional groups.

Scientific Research Applications

6-(Benzyloxy)-2-fluoropyridin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoropyridin-3-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyloxy and hydroxyl groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

6-(Benzyloxy)-2-fluoropyridin-3-OL can be compared with other similar compounds, such as:

    6-(Benzyloxy)-2-chloropyridin-3-OL: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    6-(Benzyloxy)-2-methylpyridin-3-OL: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.

    6-(Benzyloxy)-2-hydroxypyridin-3-OL:

The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-phenylmethoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-12-10(15)6-7-11(14-12)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVIGMSQACACCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.